![molecular formula C17H15ClN4O2 B5514305 N-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5514305.png)

N-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

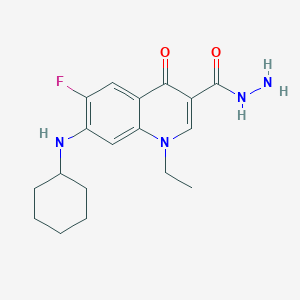

Synthesis Analysis

The synthesis of compounds related to N-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine often involves intricate reactions that yield various heterocyclic compounds. For instance, the synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and Schiff base compounds showcases the diverse methodologies employed in creating triazole derivatives with potential antimicrobial activities (H. Bektaş et al., 2010). Furthermore, the preparation of N-(5-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine by cyclisation demonstrates the complex steps involved in synthesizing triazole compounds (Ashvin D. Panchal & P. Patel, 2011).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals the intricate details of their molecular geometry, which is crucial for understanding their chemical behavior. For example, studies on benzoxazine-functionalized amine bridged bis(phenolate) lanthanide complexes provide insights into the structural aspects of similar compounds and their application in polymerization (Zhen-hua Liang et al., 2012).

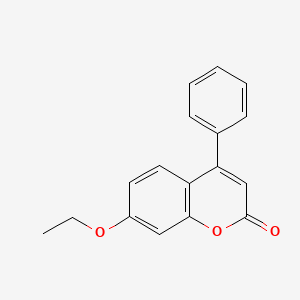

Chemical Reactions and Properties

Chemical reactions involving triazole and benzoxazine compounds are diverse and lead to various products with unique properties. The reaction paths for the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline, and formaldehyde highlight the complex interactions and intermediate formation leading to the final compound (Chengxi Zhang et al., 2015).

Physical Properties Analysis

The physical properties of such compounds are determined by their molecular structure and the synthesis route. These properties include solubility, melting point, and stability, which are crucial for their application in various fields.

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, pH stability, and potential for forming derivatives, are essential for understanding the applications and handling of these compounds. Studies on the synthesis and application of benzoxazine monomers and oligomers, for example, provide valuable insights into the chemical behavior of related compounds (Zdenka Brunovska et al., 1999).

Applications De Recherche Scientifique

Synthesis and Characterization

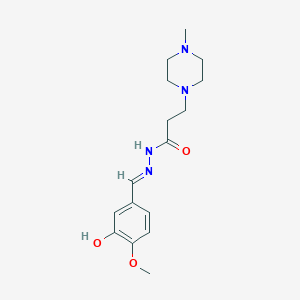

Synthesis of 1,2,4-Triazole Derivatives : A study by Bektaş et al. (2010) explores the synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, including Schiff base derivatives, by reacting various ester ethoxycarbonylhydrazones with primary amines. These compounds exhibit antimicrobial activities against selected microorganisms, highlighting their potential in medical and material science applications (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Tautomerism in Schiff Bases : The structural analysis of N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine demonstrates the existence of tautomeric equilibria, showcasing the compound's intriguing chemical properties. This study provides insights into the chemical behavior of related compounds, including those involving triazole rings, in different solvents and conditions (Nazır, Yıldız, Yılmaz, Tahir, & Ülkü, 2000).

Material Science Applications

Polybenzoxazine Precursors : Research by Trejo-Machin et al. (2017) investigates phloretic acid as an alternative to phenolation for enhancing the reactivity of molecules with benzoxazine rings, paving the way for developing new materials with thermal and thermo-mechanical properties suitable for diverse applications. This work underscores the versatility of benzoxazine derivatives in material science (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

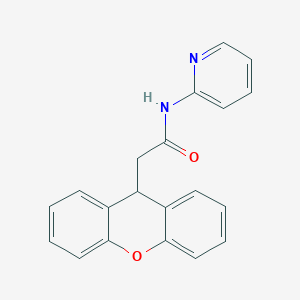

Lanthanide Complexes with Benzoxazine-Functionalized Ligands : Liang et al. (2012) describe the synthesis of lanthanide complexes with benzoxazine-functionalized ligands, which exhibit distinct activities toward the ring-opening polymerization of cyclic esters. Such complexes could be utilized in catalysis and material synthesis, demonstrating the functional diversity of benzoxazine derivatives (Liang, Ni, Li, & Shen, 2012).

Propriétés

IUPAC Name |

(E)-1-[5-chloro-2-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O2/c18-15-6-7-17(14(10-15)11-21-22-12-19-20-13-22)24-9-8-23-16-4-2-1-3-5-16/h1-7,10-13H,8-9H2/b21-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUQXQAFNIERRZ-SRZZPIQSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)C=NN3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)/C=N/N3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{(E)-[5-chloro-2-(2-phenoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B5514229.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5514292.png)

![N-[4-(cyanomethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide](/img/structure/B5514296.png)

![N,N,2-trimethyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5514313.png)

![1-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5514317.png)

![vinyl [(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B5514318.png)

![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)thio]ethyl}-3-piperidinecarboxamide](/img/structure/B5514323.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[5-(methoxymethyl)-2-furoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514327.png)